molecular formula C15H16NO4PS B14760619 Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester CAS No. 898-77-1

Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester

Cat. No.: B14760619
CAS No.: 898-77-1
M. Wt: 337.3 g/mol
InChI Key: VFPPCHOMKLARRT-UHFFFAOYSA-N
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Description

Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is an organophosphorus compound with the molecular formula C15H16NO4PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to a phenyl ring, an ethyl group, and a nitro-substituted tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 4-nitro-m-tolyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

PhP(S)Cl2+C2H5OH+4-nitro-m-tolyl alcoholPhenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester+HCl\text{PhP(S)Cl}_2 + \text{C}_2\text{H}_5\text{OH} + \text{4-nitro-m-tolyl alcohol} \rightarrow \text{this compound} + \text{HCl} PhP(S)Cl2​+C2​H5​OH+4-nitro-m-tolyl alcohol→Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of new esters or thioesters.

Scientific Research Applications

Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals, especially as enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus insecticides.

Comparison with Similar Compounds

  • Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester
  • Phenylphosphonothioic acid O-ethyl O-(4-nitro-o-tolyl) ester

Comparison: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is unique due to its specific nitro-substituted tolyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in enzyme inhibition, making it a valuable subject for further research.

Properties

CAS No.

898-77-1

Molecular Formula

C15H16NO4PS

Molecular Weight

337.3 g/mol

IUPAC Name

ethoxy-(3-methyl-4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H16NO4PS/c1-3-19-21(22,14-7-5-4-6-8-14)20-13-9-10-15(16(17)18)12(2)11-13/h4-11H,3H2,1-2H3

InChI Key

VFPPCHOMKLARRT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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